molecular formula C15H12FNO3 B5789705 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene

1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene

Cat. No. B5789705
M. Wt: 273.26 g/mol
InChI Key: OQDRXXRDFXQHDX-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene, also known as FNBV, is a synthetic compound that has been of interest to researchers due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism of Action

The mechanism of action of 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene is not fully understood, but it has been proposed that it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has also been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has been found to exhibit cytotoxic activity against cancer cells, with IC50 values ranging from 2.8 to 25.5 μM depending on the cell line. 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has also been found to inhibit the growth of certain fungi, with MIC values ranging from 8 to 32 μg/mL. In addition, 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has been found to exhibit antibacterial activity against certain bacterial strains, with MIC values ranging from 16 to 64 μg/mL.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene in lab experiments is its relatively high yield of synthesis, which makes it readily available for research purposes. Another advantage is its broad range of potential applications, including as an anticancer, antifungal, and antibacterial agent. However, one limitation is that the mechanism of action of 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene is not fully understood, which may limit its potential use in certain applications.

Future Directions

There are several future directions for research on 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene. One direction is to further investigate its mechanism of action, which may lead to the development of more effective anticancer, antifungal, and antibacterial agents. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene, which may provide valuable information for its potential use in clinical settings. Additionally, further research is needed to explore the potential use of 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene in combination with other drugs for enhanced therapeutic effects.

Synthesis Methods

The synthesis of 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has been achieved using several methods, including the reaction of 3-fluorobenzyl alcohol with 2-nitrovinyl bromide in the presence of a base, and the reaction of 3-fluorobenzyl bromide with 2-nitrophenol in the presence of a base. The yield of 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has been reported to be around 50-60% using these methods.

Scientific Research Applications

1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has been studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has also been studied for its potential use as an antifungal agent, as it has been found to inhibit the growth of certain fungi. Additionally, 1-[(3-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene has been studied for its potential use as an antibacterial agent.

properties

IUPAC Name

1-[(3-fluorophenyl)methoxy]-2-[(E)-2-nitroethenyl]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c16-14-6-3-4-12(10-14)11-20-15-7-2-1-5-13(15)8-9-17(18)19/h1-10H,11H2/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDRXXRDFXQHDX-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C[N+](=O)[O-])OCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])OCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-fluorobenzyl)oxy]-2-[(E)-2-nitroethenyl]benzene

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